Ethanol, 2-(o-anisidino)-

Vue d'ensemble

Description

Ethanol, 2-(o-anisidino)- is an organic compound characterized by the presence of an ethanol group attached to an o-anisidino moiety. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Ethanol, 2-(o-anisidino)- has been explored for its potential therapeutic effects, particularly in the development of anti-cancer and anti-diabetic agents. Research indicates that compounds derived from this ethanol derivative can exhibit significant biological activity.

- Anti-Cancer Activity : A study highlighted the potential of compounds similar to Ethanol, 2-(o-anisidino)- in inhibiting cancer cell proliferation. The integration of in vitro and in-silico analyses demonstrated that derivatives could effectively bind to cancer-related enzymes, suggesting a pathway for drug development against specific cancer types .

- Anti-Diabetic Properties : The compound has also been investigated for its ability to inhibit alpha-glucosidase activity, which is crucial in managing blood sugar levels. The findings indicate a promising avenue for developing anti-diabetic medications that utilize the biochemical properties of Ethanol, 2-(o-anisidino)- .

Organic Synthesis Applications

Ethanol, 2-(o-anisidino)- serves as a valuable intermediate in organic synthesis, particularly in the formation of b-amino alcohols through various reactions.

- Mannich Reaction : The compound can be involved in Mannich reactions to synthesize b-amino alcohols with high stereoselectivity. This reaction typically involves the condensation of aldehydes, ketones, and amines to form b-amino carbonyl compounds. For instance, a study successfully utilized Ethanol, 2-(o-anisidino)- in a three-component Mannich reaction involving propanal and benzaldehyde, yielding products with excellent enantiomeric purity .

Case Study: Synthesis of b-Amino Alcohols

| Reaction Components | Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Benzaldehyde + Propanal + Anisidine | NMP at -20°C for 20 hours | 85 | 98 |

| Ethanol, 2-(o-anisidino)- + Propanal | Reacted with NaBH4 after initial reaction | 90 | 96 |

The table summarizes key findings from a reaction study where Ethanol, 2-(o-anisidino)- was used as an intermediate. The high yields and enantiomeric excess indicate its effectiveness in producing desired compounds with specific stereochemistry.

Mécanisme D'action

Target of Action

Ethanol is known to interact with GABA receptors and glycine receptors , while anisidine is a synthetic anticoagulant that inhibits the vitamin K-mediated gamma-carboxylation of precursor proteins critical in forming procoagulation factors .

Mode of Action

Based on the individual components, ethanol’s sedative effects are mediated through binding to gaba receptors and glycine receptors . Anisidine, on the other hand, exercises its therapeutic action by reducing the prothrombin activity of the blood .

Biochemical Pathways

Ethanol is metabolized through complex catabolic pathways, including alcohol dehydrogenase and cytochrome p450 (cyp2e1) pathways . Anisidine’s anticoagulant action is mediated through the inhibition of the vitamin K-mediated gamma-carboxylation of precursor proteins .

Result of Action

Ethanol’s primary metabolite, acetaldehyde, is a carcinogen that can cause symptoms of facial flushing, headaches, and nausea . Anisidine is a synthetic anticoagulant that helps to prevent harmful clots from forming in the blood vessels .

Action Environment

It’s known that o-anisidine is a dangerous pollutant from the production of dyes . It’s also soluble in ethanol, diethyl ether, acetone, and benzene, which may affect its stability and action.

Analyse Biochimique

Cellular Effects

Ethanol and its metabolites have been shown to affect the epithelial barrier of the small and large intestines, thereby contributing to gastrointestinal and liver diseases

Molecular Mechanism

Ethanol’s effects on the brain mainly occur across a range from the low millimolar range to 100 mM in naive and occasional users

Temporal Effects in Laboratory Settings

Studies on ethanol have shown that it can cause changes in the effects over time in laboratory settings

Dosage Effects in Animal Models

Studies on ethanol have shown that its effects can vary with different dosages in animal models

Metabolic Pathways

Ethanol is known to be metabolized through complex catabolic pathways

Transport and Distribution

Ethanol is known to distribute itself in total body water

Subcellular Localization

Studies on long non-coding RNAs (lncRNAs) have shown that they can be localized in specific subcellular compartments

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(o-anisidino)- typically involves the reaction of o-anisidine with ethanol under specific conditions. One common method includes the methanolysis of 2-chloronitrobenzene, followed by reduction to obtain o-anisidine . This intermediate can then be reacted with ethanol to form the desired compound.

Industrial Production Methods: In industrial settings, the production of Ethanol, 2-(o-anisidino)- often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: Ethanol, 2-(o-anisidino)- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the ethanol group to an aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The o-anisidino group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Comparaison Avec Des Composés Similaires

o-Anisidine (2-Methoxyaniline): Shares the o-anisidino group but lacks the ethanol moiety.

p-Anisidine (4-Methoxyaniline): Similar structure but with the methoxy group in the para position.

m-Anisidine (3-Methoxyaniline): Similar structure but with the methoxy group in the meta position.

Uniqueness: Ethanol, 2-(o-anisidino)- is unique due to the presence of both the ethanol and o-anisidino groups, which confer distinct chemical properties and reactivity compared to its analogs. This combination allows for a broader range of applications and interactions in various scientific and industrial contexts.

Activité Biologique

Ethanol, 2-(o-anisidino)-, also known as o-anisidine ethanol, is a compound that has garnered interest in various biological studies due to its potential applications in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

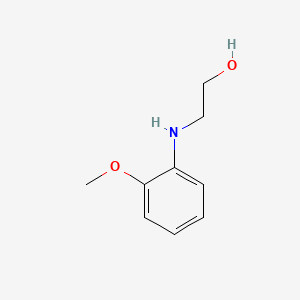

Ethanol, 2-(o-anisidino)- is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 167.21 g/mol

- IUPAC Name : Ethanol, 2-(o-anisidino)-

The biological activity of Ethanol, 2-(o-anisidino)- can be attributed to its interaction with various biological targets:

- Antioxidant Activity : Studies have indicated that compounds with similar structures exhibit significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases .

- Antiproliferative Effects : Research has shown that derivatives of o-anisidine can inhibit the proliferation of cancer cells. For instance, compounds with a similar anilino structure demonstrated potent antiproliferative effects against several cancer cell lines .

- Enzyme Inhibition : Some studies suggest that o-anisidine derivatives may act as inhibitors of specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions like cancer and metabolic disorders.

Case Studies

Several studies have explored the biological effects of Ethanol, 2-(o-anisidino)- and related compounds:

- Antioxidant Study : A study published in Antioxidants examined the effects of o-anisidine derivatives on oxidative stress markers in vitro. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with these compounds .

- Antiproliferative Activity : In a recent investigation, a series of anilino derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines. One compound exhibited an IC value of 0.75 μM against tubulin polymerization, indicating strong potential as an anticancer agent .

Data Summary

The following table summarizes key findings from recent studies on Ethanol, 2-(o-anisidino)- and its derivatives:

Propriétés

IUPAC Name |

2-(2-methoxyanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-9-5-3-2-4-8(9)10-6-7-11/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDMDQXDGXFQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183568 | |

| Record name | Ethanol, 2-(o-anisidino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2933-75-7 | |

| Record name | 2-[(2-Methoxyphenyl)amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2933-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(o-anisidino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002933757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(o-anisidino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.